2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a heterocyclic compound that belongs to the class of oxadiazines. This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxadiazole derivatives, reduced oxadiazinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the expression of specific genes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar ring structure but contain sulfur instead of oxygen.
1,2,4-Triazoles: These heterocycles have a similar nitrogen-rich structure and are known for their antimicrobial and antifungal properties.
Oxadiazoles: These are closely related to oxadiazinones and are used in various pharmaceutical applications.
Uniqueness
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is unique due to its specific ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2,4-diphenyl-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-19-15(12-7-3-1-4-8-12)16-17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
JGDXZSAXNNEXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.